1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H27FN4O3S and its molecular weight is 458.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a piperazine moiety, like the one in the given structure, are often found in drugs that target G protein-coupled receptors (GPCRs), including dopamine and serotonin receptors . The fluorophenyl group might enhance binding affinity to these targets.
Mode of Action
The interaction of the compound with its targets would depend on the specific receptor it binds to. For instance, if it binds to a dopamine receptor, it might either inhibit or stimulate the receptor’s activity, leading to changes in downstream signaling pathways .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. If it targets dopamine receptors, it might affect pathways involved in mood regulation, motor control, and reward .
Pharmacokinetics
The ADME properties of the compound would depend on various factors, including its chemical structure and the route of administration. Piperazine derivatives are generally well-absorbed and can cross the blood-brain barrier, making them effective for targeting central nervous system receptors .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For instance, if it acts as a dopamine receptor agonist, it might lead to increased dopamine signaling, potentially affecting mood and motor control .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances might influence the compound’s action, efficacy, and stability. For instance, the compound might be more stable and effective at physiological pH and body temperature .
Properties
CAS No. |
1252896-25-5 |
---|---|
Molecular Formula |
C23H27FN4O3S |
Molecular Weight |
458.55 |
IUPAC Name |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H27FN4O3S/c1-16(2)7-9-27-22(30)21-19(8-14-32-21)28(23(27)31)15-20(29)26-12-10-25(11-13-26)18-5-3-17(24)4-6-18/h3-6,8,14,16H,7,9-13,15H2,1-2H3 |
InChI Key |
HNLOPCRDQPZVHR-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
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